molecular formula C9H9BrN2 B1519977 5-Bromo-1,4-dimethyl-1H-indazole CAS No. 1159511-80-4

5-Bromo-1,4-dimethyl-1H-indazole

Cat. No. B1519977
M. Wt: 225.08 g/mol
InChI Key: WUBOGWOQGQGGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,4-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Bromo-1,4-dimethyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,4-dimethyl-1H-indazole consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . This core structure is substituted at the 5-position with a bromine atom and at the 1 and 4 positions with methyl groups .


Chemical Reactions Analysis

Indazoles, including 5-Bromo-1,4-dimethyl-1H-indazole, can undergo a variety of chemical reactions. Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

5-Bromo-1,4-dimethyl-1H-indazole is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

5-Bromo-1,4-dimethyl-1H-indazole plays a significant role in the synthesis of various medically relevant compounds. It serves as a key intermediate in the synthesis of 3,5,7-trisubstituted 1H-indazoles, which have been identified as potent IKK2 inhibitors, crucial in the development of anti-inflammatory and anti-cancer drugs (Lin et al., 2008). Furthermore, this compound is involved in the synthesis of indazole derivatives with potential as BRD4 inhibitors, which are important in cancer research (Yoo et al., 2018).

Chemical Synthesis and Reactivity

5-Bromo-1,4-dimethyl-1H-indazole is central to several chemical synthesis processes. It participates in the Sonogashira and Suzuki cross-coupling reactions, enabling the production of new functionalized indazoles, which are important in the development of pharmaceuticals (Witulski et al., 2005). Additionally, it is used in the synthesis of 7-carbo-substituted 5-bromo-3-methylindazoles, showcasing its utility in creating diverse chemical structures (Mphahlele et al., 2020).

Role in Material Science and Catalysis

This compound is also utilized in material science and catalysis research. The study by Schmidt et al. (2007) highlights its role in the formation of N-heterocyclic carbenes, which are pivotal in catalytic processes and material synthesis (Schmidt et al., 2007).

Biological Studies and Potential Therapeutic Applications

In biological research, 5-Bromo-1,4-dimethyl-1H-indazole derivatives have been evaluated for their α-glucosidase inhibition and antioxidant activity, making them significant in the study of diabetes and oxidative stress-related disorders (Mphahlele et al., 2020). Moreover, the synthesis and biological evaluation of indazole-4,7-dione derivatives as BRD4 inhibitors indicate the potential therapeutic applications of these compounds in oncology (Yoo et al., 2018).

Safety And Hazards

5-Bromo-1,4-dimethyl-1H-indazole is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 1H- and 2H-indazoles, including 5-Bromo-1,4-dimethyl-1H-indazole, has been a subject of research in recent years . Future research may focus on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

properties

IUPAC Name

5-bromo-1,4-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBOGWOQGQGGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657246
Record name 5-Bromo-1,4-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,4-dimethyl-1H-indazole

CAS RN

1159511-80-4
Record name 5-Bromo-1,4-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,4-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,4-dimethyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,4-dimethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,4-dimethyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,4-dimethyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,4-dimethyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,4-dimethyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,4-dimethyl-1H-indazole

Citations

For This Compound
1
Citations
MP Glogowski, JM Matthews, BG Lawhorn… - The Journal of …, 2021 - ACS Publications
A two-step metal–halogen exchange and diastereoselective copper-mediated Michael addition onto a complex α,β-unsaturated system has been developed and applied toward the …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.